![molecular formula C14H13N5O3 B6139651 6,7-dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one](/img/structure/B6139651.png)
6,7-dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one
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Overview
Description
6,7-Dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and 2-aminopyrimidine.
Condensation Reaction: The key step involves the condensation of 6,7-dimethoxyquinazoline with 2-aminopyrimidine under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 6,7-dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism behind this activity is believed to involve the inhibition of specific kinases that are crucial for tumor growth and survival.
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. It has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Disorder | Model Used | Effect | Reference |
---|---|---|---|
Alzheimer's Disease | Transgenic Mice | Reduced amyloid plaque accumulation | |
Parkinson's Disease | 6-OHDA Rat Model | Improved motor function |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the quinazoline scaffold can enhance its potency and selectivity.
Key Modifications:
- Substitution at the 4-position of the quinazoline ring has been shown to affect binding affinity to target proteins.
- Alterations to the methoxy groups can influence solubility and bioavailability.
Drug Design and Development
The compound serves as a lead structure for the development of new therapeutics targeting various diseases. Its unique chemical structure allows for the design of derivatives with improved efficacy and safety profiles.
Potential Derivatives:
- Pyrimidine Substituted Derivatives: Enhancing selectivity towards specific cancer types.
- Hybrid Compounds: Combining quinazoline with other pharmacophores to broaden therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: A precursor in the synthesis of the target compound.
2-Aminopyrimidine: Another precursor used in the synthesis.
Other Quinazoline Derivatives: Compounds with similar structures but different substituents on the quinazoline ring.
Uniqueness
6,7-Dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Biological Activity
6,7-Dimethoxy-2-(pyrimidin-2-ylamino)quinazolin-4(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C14H12N4O3
- Molecular Weight : 284.27 g/mol
- CAS Number : 60547-97-9
The compound features a quinazoline core substituted with methoxy and pyrimidine groups, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit notable antimicrobial properties. The following table summarizes the antimicrobial activity against various strains:
Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans | Activity Against P. aeruginosa |
---|---|---|---|---|
This compound | Moderate | Moderate | Moderate | Low |
The compound demonstrated moderate activity against Escherichia coli and Staphylococcus aureus, while showing lower efficacy against Pseudomonas aeruginosa and Candida albicans .
Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that it possesses moderate inhibitory effects on cell growth within the low micromolar range:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 10.5 |
MCF-7 (Breast Cancer) | 12.3 |
HeLa (Cervical Cancer) | 15.0 |
These findings suggest that the compound may serve as a potential lead in cancer therapy due to its ability to inhibit cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and bromodomains. Differential Scanning Fluorimetry (DSF) assays have identified several promising kinase targets with significant temperature shifts indicating binding affinity . The compound showed notable stabilization of kinases, which is critical for their activation and function.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various quinazoline derivatives, including our compound of interest. It was found that modifications in the structure significantly influenced the antibacterial potency. The introduction of hydrophobic groups enhanced activity against E. coli and S. aureus, underscoring the importance of molecular design in optimizing therapeutic agents .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, the compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations ranging from 5 to 20 µM. This study highlights the potential of this compound as a candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
6,7-dimethoxy-2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-21-10-6-8-9(7-11(10)22-2)17-14(18-12(8)20)19-13-15-4-3-5-16-13/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSOQHPNSZCQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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